![molecular formula C11H9BrN2 B3064466 3-Bromo-6-phenylpyridin-2-amine CAS No. 1097725-77-3](/img/structure/B3064466.png)
3-Bromo-6-phenylpyridin-2-amine
Overview
Description
Scientific Research Applications
Synthesis of Bioactive Compounds and Organic Materials 3-Bromo-6-phenylpyridin-2-amine, as a derivative of 2-aminopyridines, plays a crucial role in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. Its significance lies in its use as a flexible substrate for C-C cross-coupling reactions, which are pivotal in the creation of various chemical compounds with potential applications in medicine and material science (Bolliger, Oberholzer, & Frech, 2011).
Investigation of Reaction Mechanisms Research into the amination of various bromo-derivatives of pyridines, including compounds similar to 3-Bromo-6-phenylpyridin-2-amine, provides insights into reaction mechanisms like the SN(ANRORC) mechanism. Such studies are crucial for understanding complex chemical processes and developing more efficient synthetic methods (Pieterse & Hertog, 2010).
Development of New Catalytic Processes The compound's utility extends to the development of new catalytic processes. For example, its derivatives have been used in palladium-Xantphos complex catalyzed aminations, leading to high yields and excellent chemoselectivity. This highlights its role in advancing catalytic methodologies in organic chemistry (Ji, Li, & Bunnelle, 2003).
Synthesis of Ligands for Coordination Chemistry In coordination chemistry, derivatives of 3-Bromo-6-phenylpyridin-2-amine are used to synthesize complex ligands. These ligands have applications in the creation of luminescent europium complexes, which have potential uses in biological and materials science applications (Mameri, Charbonnière, & Ziessel, 2003).
Investigation of Novel Organic Syntheses The compound is also pivotal in the investigation of novel organic syntheses, such as the synthesis of muscarinic receptor antagonists. Its derivatives play a key role in complex synthetic pathways, demonstrating the compound's versatility in pharmaceutical chemistry (Mase et al., 2001).
properties
IUPAC Name |
3-bromo-6-phenylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKYWFGCZYHTAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648880 | |
Record name | 3-Bromo-6-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-phenylpyridin-2-amine | |
CAS RN |
1097725-77-3 | |
Record name | 3-Bromo-6-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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